GSK2820151
Description
Overview of BET Proteins and Their Role in Gene Regulation and Disease Pathogenesis
The BET family of proteins in mammals consists of four members: BRD2, BRD3, BRD4, and the testis-specific BRDT. nih.govnih.gov These proteins are characterized by the presence of two tandem N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. frontiersin.org Functioning as "epigenetic readers," BET proteins play a crucial role in translating the epigenetic state of chromatin into changes in gene expression. frontiersin.orgmdpi.com They recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, a key modification associated with transcriptionally active chromatin. mdpi.comcancer.gov
This binding serves as a scaffold, enabling BET proteins to recruit and assemble transcriptional regulatory complexes at specific gene promoters and enhancers. nih.govaacrjournals.org By facilitating the recruitment of essential factors like the positive transcription elongation factor b (P-TEFb), BET proteins, particularly BRD4, activate RNA polymerase II and promote transcriptional elongation. frontiersin.org This mechanism is fundamental to the expression of genes involved in critical cellular processes, including cell cycle progression, differentiation, and inflammation. nih.govfrontiersin.org
Given their central role in gene regulation, it is not surprising that the dysregulation of BET protein function is implicated in a wide array of diseases. frontiersin.org In oncology, BET proteins are known to regulate the expression of key oncogenes such as MYC, BCL2, and others associated with super-enhancers, which are large clusters of enhancers that drive the expression of genes essential for cell identity and, in cancer, oncogenic states. aacrjournals.orgnih.gov Consequently, aberrant BET protein activity is a feature of various hematological malignancies and solid tumors, including acute myeloid leukemia, multiple myeloma, and NUT midline carcinoma. frontiersin.orgnih.gov Beyond cancer, BET proteins are also key mediators of inflammatory gene expression, linking them to inflammatory and autoimmune diseases. nih.govmdpi.com
Table 1: The Bromodomain and Extra-Terminal (BET) Protein Family
| Protein | Primary Expression | Key Functions in Gene Regulation and Pathogenesis |
|---|---|---|
| BRD2 | Ubiquitous | Involved in cell cycle control through the E2F/retinoblastoma pathway; linked to inflammation and metabolic diseases. frontiersin.orgnih.gov |
| BRD3 | Ubiquitous | Regulates maturation of specific hematopoietic lineages; interacts with RNA Polymerase II. nih.govnih.gov |
| BRD4 | Ubiquitous | A major transcriptional co-activator that recruits P-TEFb to stimulate transcriptional elongation; regulates oncogenes like MYC; critical in various cancers. frontiersin.orgfrontiersin.orgnih.gov |
| BRDT | Testis-specific | Essential for spermatogenesis; a potential target for non-hormonal male contraception. frontiersin.orgnih.gov |
Rationale for Targeting BET Proteins in Therapeutic Development
The discovery that BET proteins are critical regulators of oncogenes and pro-inflammatory genes provided a strong rationale for developing inhibitors to target them for therapeutic purposes. aacrjournals.orgnih.gov Many cancer cells exhibit a dependency on the continuous high-level expression of certain oncogenes, a phenomenon known as "oncogene addiction." Since BET proteins, especially BRD4, are essential for the transcription of these driver oncogenes, inhibiting BET function offers a direct strategy to suppress tumor growth. aacrjournals.orgmdpi.com
The therapeutic strategy centers on disrupting the interaction between BET bromodomains and acetylated lysine residues on chromatin. mdpi.comcancer.gov Small molecule inhibitors designed to fit into the acetyl-lysine binding pocket of the bromodomains competitively block this interaction. cancer.gov This displacement of BET proteins from chromatin leads to the downregulation of their target genes. aacrjournals.org A particularly significant finding was that genes associated with super-enhancers, which include many key oncogenes, are disproportionately sensitive to BET inhibition. aacrjournals.org
This approach has shown significant promise in preclinical models across a range of cancers. mdpi.comnih.gov By suppressing the expression of genes like MYC, BET inhibitors can induce cell cycle arrest, trigger apoptosis, and inhibit the proliferation of malignant cells. nih.gov Furthermore, because BET proteins also regulate the expression of inflammatory cytokines and other mediators, BET inhibitors have therapeutic potential in non-oncological diseases driven by inflammation. nih.govmdpi.com The development of these inhibitors represents a novel epigenetic approach to cancer therapy, moving beyond genetic mutations to target the regulatory machinery that controls gene expression. mdpi.com
Emergence of GSK2820151 as a Research Probe and Preclinical Candidate
This compound is a potent and selective small molecule inhibitor of the BET family of proteins. aacrjournals.orgnih.gov It functions by binding to the bromodomains of BRD2, BRD3, and BRD4, thereby preventing their association with acetylated histones and disrupting the transcription of target genes. cancer.gov Developed as a structurally distinct alternative to other well-known BET inhibitors like I-BET762 and JQ1, this compound emerged as an important chemical probe for exploring BET protein biology and a candidate for preclinical therapeutic development. aacrjournals.orgnih.gov
Preclinical studies demonstrated that this compound potently inhibits the proliferation of various solid tumor cell types in culture and shows efficacy in xenograft models. aacrjournals.org Its mechanism of action involves blocking the expression of growth-promoting genes, including the critical oncogene MYC, which leads to significant antitumor effects. aacrjournals.org As an orally bioavailable compound, it was identified as a promising candidate for clinical investigation in patients with advanced or recurrent solid tumors. cancer.govnih.govaacrjournals.org The development of this compound and similar compounds has been crucial for validating the therapeutic hypothesis of targeting BET proteins in human cancer. aacrjournals.org
Scope and Significance of Academic Research on this compound
This compound, often referred to in academic literature as I-BET151, has been widely used by researchers to investigate the functional consequences of BET inhibition in a variety of disease contexts. frontiersin.org These studies have been pivotal in elucidating the molecular mechanisms underlying the anti-cancer activity of BET inhibitors and exploring their potential in different malignancies.
Academic research has shown that this compound can induce cell cycle arrest and inhibit tumor cell proliferation in hematological cancers and a range of solid tumors, including glioma, melanoma, breast cancer, neuroblastoma, and ovarian cancer. frontiersin.org These anti-tumor activities have been linked to the compound's ability to modulate key signaling pathways. For instance, research has demonstrated that this compound can interfere with the NF-κB, Notch, and Hedgehog signaling pathways, all of which are critical for cancer cell survival and proliferation. frontiersin.org
Furthermore, studies using this compound have provided insights into its effects on the tumor microenvironment and other cellular processes. In melanoma models, the compound was found to inhibit the production of cytokines and chemokines that support tumor growth. frontiersin.org In neuroblastoma, this compound was shown to inhibit the transcription of N-Myc while increasing the expression of the pro-apoptotic protein TP53INP1. frontiersin.org The broad use of this compound in academic research has significantly advanced the understanding of BET protein function and solidified the rationale for their inhibition as a cancer treatment strategy. frontiersin.org
Table 2: Selected Academic Research Findings for this compound (I-BET151)
| Cancer Type | Key Cellular Effects | Affected Pathways / Genes |
|---|---|---|
| Glioma | Reprogramming of glioblastoma cells into neurons (in combination with other agents). frontiersin.org | Notch signaling pathway. frontiersin.org |
| Melanoma | Inhibition of cytokine and chemokine production. frontiersin.org | IL-1α, VEGFC, IL-6, IL-8. frontiersin.org |
| Neuroblastoma | Inhibition of cell proliferation; promotion of apoptosis. frontiersin.org | Downregulation of NCYM and N-Myc; upregulation of TP53INP1. frontiersin.org |
| Ovarian Cancer | Induction of an anti-tumor immune response. frontiersin.org | Inhibition of Stat3 signaling; increased tumor-infiltrating CD3+ and CD8+ cells. frontiersin.org |
| Leukemia (MLL) | Selective inhibition of leukemia cell growth. frontiersin.org | Displaces BET proteins from chromatin, affecting key leukemia-driving genes. frontiersin.org |
Properties
IUPAC Name |
Unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK2820151; GSK-2820151; GSK 2820151. |
Origin of Product |
United States |
Molecular Target Engagement and Selectivity of Gsk2820151
Biochemical Characterization of GSK2820151 Binding to BET Family Proteins
This compound has been characterized as a potent and selective small molecule BET inhibitor. Its primary mode of action involves targeting the bromodomains of BET proteins. nih.gov
Determination of Binding Affinity to BRD2, BRD3, BRD4, and BRDT
This compound is known to bind to the BET family proteins, which include BRD2, BRD3, BRD4, and BRDT. nih.gov While it is established as a potent inhibitor of these proteins, specific numerical binding affinity values (such as Kd or IC50) for this compound against individual BET proteins (BRD2, BRD3, BRD4, and BRDT) were not detailed in the provided research findings. The general mechanism involves its binding to the acetylated lysine (B10760008) recognition motifs within the bromodomains of these proteins. nih.gov
Assessment of Selectivity Against Non-BET Bromodomains
This compound is described as a selective BET inhibitor. The importance of achieving excellent selectivity over non-BET bromodomain proteins is recognized in the development of chemical probes for elucidating non-BET bromodomain pharmacology. While this compound is characterized by its selectivity for the BET family, detailed comparative data or specific inhibition values against a panel of non-BET bromodomains were not explicitly provided in the available sources.
Cellular Target Engagement Studies of this compound
Cellular target engagement studies are critical for understanding how a compound interacts with its target within a living cell environment. For BET inhibitors like this compound, this involves assessing their ability to bind to BET proteins and modulate their functions in cellular contexts.
Occupancy of BET Proteins in Cellular Models
This compound's mechanism of action directly involves its ability to engage with BET proteins within cells. Upon administration, it binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones. nih.gov This disruption of BET protein binding to chromatin leads to decreased expression of growth-promoting genes and can block the expression and transcriptional functions of oncogenes like MYC, resulting in antitumor effects. While cellular target engagement strategies have successfully demonstrated the binding of compounds to BET bromodomain proteins, specific quantitative data on the cellular occupancy levels of this compound in various cellular models (e.g., using techniques like cellular thermal shift assay (CETSA) or NanoBRET) were not detailed in the provided research findings.
Impact on Protein-Protein Interactions Mediated by BET Proteins
A key aspect of this compound's activity is its direct impact on protein-protein interactions mediated by BET proteins. BET proteins, including BRD2, BRD3, BRD4, and BRDT, function as "readers" of acetyl marks on histone tails, recruiting chromatin-modifying enzymes and other protein machinery to specific chromatin sites to regulate gene transcription. Specifically, BRD4 recruits the positive transcription elongation factor complex (P-TEFb) to acetylated chromatin, which is essential for RNA polymerase II-mediated transcription. Additionally, BET proteins interact with various cofactors such as the demethylase protein JMJD6, the methyltransferase/adaptor protein NSD3, and the chromatin remodeling ATPases CHD4 and BRG1. By binding to the acetylated lysine recognition motifs, this compound prevents the crucial protein-protein interaction between BET proteins and acetylated histones. nih.gov This disruption consequently halts the recruitment of transcriptional complexes and cofactors, thereby inhibiting the transcriptional cascade of oncogenes and other growth-promoting genes. nih.gov The ability of this compound to disrupt these critical protein-protein interactions underlies its potential antineoplastic activity. nih.gov
Mechanistic Elucidation of Gsk2820151 Action at the Transcriptional and Epigenetic Levels
Disruption of Chromatin-BET Protein Interactions and Transcriptional Readout
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are essential transcriptional regulators involved in cellular growth and development nih.govnih.govebi.ac.uk. These proteins function as epigenetic "readers" by recognizing and binding to acetylated lysine (B10760008) motifs found on histone tails nih.govebi.ac.ukresearchgate.net. This interaction is critical as BET proteins act as scaffolds, recruiting various transcriptional complexes to specific gene promoters and enhancers, thereby influencing gene expression and mRNA elongation nih.govebi.ac.ukwikipedia.orgplos.org.
GSK2820151 exerts its effect by competitively binding to the acetylated lysine recognition motifs within the bromodomains of BET proteins nih.govriken.jp. This competitive binding prevents the natural interaction between BET proteins and acetylated histones nih.gov. The consequence of this disruption is a significant interference with chromatin remodeling and the normal regulation of gene expression nih.gov. Ultimately, this leads to the inhibition of the expression of certain growth-promoting genes, which can contribute to the suppression of tumor cell growth nih.gov.
Effects on Acetylated Histone Recognition and Chromatin Remodeling
BET proteins possess two tandem bromodomains, BD1 and BD2, which are crucial for their interaction with chromatin ebi.ac.ukuniprot.org. This compound, as a potent and selective small molecule BET inhibitor, displaces these BET proteins from their binding sites on nuclear chromatin nih.govriken.jp. This displacement directly impacts the recognition of acetylated histones, which are abundantly found in active chromatin regions, making genes accessible for transcription ebi.ac.ukresearchgate.net. The physiological binding of BET proteins to these acetylated lysines is fundamental for maintaining an open chromatin structure, which is permissive for gene transcription researchgate.netplos.orgpnas.org. By preventing this crucial interaction, this compound disrupts the scaffolding function of BET proteins, thereby altering chromatin structure and its accessibility for transcriptional machinery nih.govresearchgate.netplos.org. This mechanism underpins the ability of BET inhibitors to reshape the chromatin acetylation status and modulate gene expression pnas.org.
Modulation of RNA Polymerase II Activity and Elongation
A pivotal function of BET proteins, particularly BRD4, lies in their role in regulating RNA Polymerase II (Pol II) activity and transcriptional elongation wikipedia.orgplos.orgwikipedia.org. BRD4 is known to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex, which is composed of Cyclin T1 (CycT1) and Cyclin-Dependent Kinase 9 (CDK9) researchgate.netwikipedia.orgplos.orgwikipedia.orgmdpi.com. P-TEFb is essential for releasing Pol II from a promoter-proximal paused state into productive elongation nih.govnih.goveurofinsdiscovery.com. It achieves this by phosphorylating key factors, including the C-terminal domain (CTD) of Pol II at serine 2 residues, as well as negative elongation factors such as NELF and DSIF wikipedia.orgnih.govnih.goveurofinsdiscovery.comelifesciences.org. This phosphorylation facilitates the transition of Pol II into an actively elongating state, which is necessary for efficient messenger RNA (mRNA) synthesis nih.govnih.goveurofinsdiscovery.com.
Regulation of Gene Expression Profiles by this compound
The disruption of BET protein-chromatin interactions by this compound results in profound alterations to global gene expression profiles nih.govwikipedia.org. Studies have shown that the exposure of tumor cells to BET inhibitors leads to a genome-wide reduction of BRD4 levels at both enhancers and promoters wikipedia.org. This reduction primarily manifests as a widespread downregulation of transcripts, particularly those associated with cell growth and proliferation nih.govwikipedia.orgriken.jp. Given that transcriptional dysregulation is a hallmark of cancer, the capacity of BET inhibitors like this compound to reshape the epigenome and transcriptome represents a novel and promising approach in anticancer therapy riken.jp.
Global Transcriptomic Analysis in Response to this compound
Global transcriptomic analyses, such as RNA sequencing (RNA-seq), are pivotal tools for understanding the broad impact of BET inhibitors on gene expression riken.jpnih.gov. These studies consistently demonstrate that BET inhibition induces extensive changes in gene expression, with a predominant effect being the downregulation of a large number of genes wikipedia.orgriken.jp. While specific detailed quantitative data for this compound's global transcriptomic impact were not provided in the reviewed literature, preclinical investigations indicate that this compound potently inhibits the proliferation of various solid tumor cell types in culture and exhibits efficacy in xenograft models nih.gov. These findings are consistent with its role in disrupting oncogenic transcriptional programs, and the observed transcriptional changes are a key indicator of its mechanism of action, affecting diverse cellular processes nih.gov.
Specific Gene Expression Signatures Associated with BET Inhibition
Although BET inhibitors tend to induce relatively similar gene expression signatures across different tumor types, specific changes can be more pronounced in particular cellular contexts, directly impacting key tissue- or cancer-specific genes wikipedia.org. A consistently observed and significant effect of BET inhibition is the strong downregulation of key oncogenes that are frequently associated with super-enhancers wikipedia.orgriken.jp. Prominent examples of such critical genes include MYC, BCL2, CDK6, and IRF4 wikipedia.orguniprot.org. The suppression of MYC transcription, in particular, is considered a major mechanism of action for BET inhibitors and often occurs in a dose-dependent manner wikipedia.orgriken.jp. This selective targeting of crucial oncogenic drivers contributes substantially to the observed antitumor effects of compounds such as this compound riken.jp.
Impact on Super-Enhancers and Oncogenic Transcriptional Programs
Super-enhancers (SEs) are specialized regulatory regions characterized by large clusters of active enhancers that exhibit exceptionally high densities of transcription factors, cofactors, Mediator complexes, and RNA Polymerase II wikipedia.orguniprot.orgmdpi.comwikipedia.orgdrugbank.com. These elements drive exceptionally strong transcriptional activity and are fundamental for defining cell identity and maintaining oncogenic transcriptional programs in cancer cells wikipedia.orgmdpi.comwikipedia.orgdrugbank.com. In the context of cancer, cells often display altered super-enhancer usage patterns, which contribute to the aberrant activation of various oncogenes and other genes associated with cancer hallmarks mdpi.com.
BET proteins, particularly BRD4, are highly enriched at super-enhancers wikipedia.orguniprot.orgdrugbank.com. At these regions, they serve as crucial scaffolds, recruiting other proteins and transcription factors to drive the transcription process of associated genes wikipedia.orguniprot.org. The administration of BET inhibitors like this compound leads to a genome-wide reduction of BRD4 levels at enhancers and promoters, with a notably more pronounced reduction observed specifically at super-enhancers wikipedia.orgriken.jppnas.org. This preferential disruption at super-enhancers results in a stronger and more rapid downregulation of genes associated with these critical regulatory elements compared to genes regulated by standard enhancers wikipedia.org. The downregulation of key oncogenes, such as MYC, which are frequently associated with super-enhancers, represents a significant mechanism underlying the antitumor activity of BET inhibitors wikipedia.orgriken.jpresearchgate.net. This phenomenon underscores the concept of "transcriptional addiction" in cancer cells, where their survival is highly dependent on the aberrant activity of super-enhancer-driven oncogenes, thereby positioning BET inhibition as a promising therapeutic strategy mdpi.comdrugbank.com.
Compound and Protein/Gene Identifiers
Modulation of Super-Enhancer-Associated Gene Expression
This compound, as a BET inhibitor, acts by preventing the interaction between BET proteins and acetylated histones, thereby disrupting chromatin remodeling and gene expression nih.gov. A key aspect of this mechanism involves the modulation of super-enhancer-associated gene expression. Super-enhancers are dense clusters of enhancers that play a critical role in driving high levels of transcription, particularly for genes essential for cell identity and function, including many oncogenes citeab.comguidetopharmacology.orgciteab.com.
BRD4, a prominent member of the BET family, exhibits a strong preference for binding to enhancers and super-enhancers, which are frequently found near key genes implicated in both hematological and solid tumors, such as MYC citeab.com. By inhibiting BRD4, this compound disrupts its recruitment to these super-enhancers and the promoters of target genes, leading to transcriptional suppression nih.gov. This selective downregulation of specific genes, despite affecting only a few hundred, is significant due to their critical involvement in tumorigenesis citeab.com. The response to BET inhibitors can be cell-type-specific, largely determined by the associated super-enhancers guidetopharmacology.org.
The disruption of BRD4's function through small molecule inhibitors like this compound prevents its preferential recruitment to the promoter regions of genes regulated by super-enhancers, thereby halting their transcription nih.gov. This mechanism underscores the epigenetic impact of this compound, as it interferes with the "reading" of histone acetylation marks by bromodomains, which are crucial for recruiting transcriptional machinery citeab.com.
Suppression of MYC and Other Oncogene Transcription
A cornerstone of this compound's mechanistic action is its profound ability to suppress the transcription of oncogenes, most notably the myelocytomatosis oncogene (MYC) guidetopharmacology.org. MYC is a super-transcription factor frequently deregulated in over 50% of common cancers, and its aberrant expression is a critical driver of tumor cell proliferation and migration guidetopharmacology.orgnih.gov.
This compound, by inhibiting BET bromodomains, directly interferes with the binding of BET proteins to acetylated histones at gene promoters, particularly those of oncogenes guidetopharmacology.org. This disruption leads to a significant reduction in MYC transcript and protein levels fishersci.comijmcmed.org. Preclinical studies have demonstrated that this suppression of MYC, along with the deregulation of its associated transcriptome, results in G1 cell cycle arrest and induces extensive apoptosis across various leukemia and lymphoma cell lines fishersci.com. The importance of MYC in mediating the effects of BET inhibitors is further highlighted by observations that exogenous expression of MYC from an artificial promoter, resistant to BET regulation, can significantly protect cells from cell cycle arrest and growth suppression induced by BET inhibitors fishersci.com.
Beyond MYC, this compound and other BRD4 inhibitors have been shown to interfere with the transcriptional regulation of other oncogenes, including Bcl-2 and Bcl-xL cenmed.com. These inhibitors also impact critical signaling pathways such as NF-κB, Akt, and Notch cenmed.com. For instance, in acute lymphoblastic leukemia, inhibition by a BET inhibitor led to the downregulation of MYC and inhibited BRD4 binding to the MYC promoter, simultaneously depleting BRD4 from the IL7R promoter, which resulted in reduced IL7R expression and decreased phosphorylation of JAK2 and STAT5 guidetopharmacology.org. This broad impact on oncogenic transcription and associated pathways underscores the multifaceted antineoplastic activity of this compound.
Table 1: Key Oncogenes and Pathways Affected by this compound (BET Inhibition)
| Oncogene/Pathway | Effect of this compound/BET Inhibition | Cellular Outcome | References |
| MYC | Transcriptional suppression, reduced protein levels | G1 arrest, apoptosis, inhibition of proliferation, altered MYC transcriptome | guidetopharmacology.orgfishersci.comijmcmed.orggoogle.com |
| Bcl-2 | Transcriptional regulation | Apoptosis induction (indirect) | cenmed.com |
| Bcl-xL | Transcriptional regulation | Apoptosis induction (indirect) | cenmed.com |
| IL7R | Downregulation of expression | Reduced JAK2 and STAT5 phosphorylation | guidetopharmacology.org |
| NF-κB pathway | Interference with signaling | Inhibition of tumor development (indirect) | cenmed.com |
| Akt pathway | Interference with signaling | Inhibition of tumor development (indirect) | cenmed.com |
| Notch signaling | Interference with signaling | Inhibition of tumor development (indirect) | cenmed.com |
Table 2: BET Proteins Targeted by this compound
| BET Protein | Role in Transcription/Epigenetics | References |
| BRD2 | Transcriptional regulation, cell cycle regulation, scaffold for E2F1/E2F2 recruitment | nih.govciteab.comncpsb.org.cn |
| BRD3 | Transcriptional regulation, recruitment of GATA1 | nih.govncpsb.org.cn |
| BRD4 | Key regulator of gene transcription, binds acetylated histones, recruits P-TEFb, forms super enhancer complexes, regulates oncogenes (e.g., MYC) | nih.govciteab.comguidetopharmacology.orgnih.govncpsb.org.cnpatsnap.com |
| BRDT | Primarily expressed in germ cells, interacts with acetylated histone tails to regulate transcription | nih.govncpsb.org.cn |
Preclinical Efficacy and Biological Impact of Gsk2820151 in Disease Models
In Vivo Efficacy in Non-Human Preclinical Models
In preclinical investigations, GSK2820151 has demonstrated significant efficacy in various non-human animal models. The compound has been shown to potently inhibit tumor growth both in vitro and in vivo clinicaltrials.gov. Its in vivo activity has been particularly noted in xenograft models, providing a strong rationale for further therapeutic exploration researchgate.netaacrjournals.org.
Efficacy in Hematological Malignancy Models
Beyond solid tumors, this compound has also shown inhibitory potential in preclinical models of hematological malignancies. Preclinical evaluations indicated that this compound inhibits the proliferation of various cancer types, including hematological malignancies tandfonline.com. The rationale for studying this compound's therapeutic potential was partly derived from the clinical progression and understanding gained from other BET inhibitors in hematological tumors researchgate.netaacrjournals.org. Other BET inhibitors, such as ABBV-075, have demonstrated efficient antitumor efficacies in xenograft mouse models representing acute myeloid leukemia (AML), multiple myeloma (MM), and non-Hodgkin lymphoma (NHL) tandfonline.comtandfonline.com. These effects are often associated with the downregulation of MYC and modulation of BCL2 and Bim levels tandfonline.comtandfonline.com.
Therapeutic Effects in Preclinical Models of Inflammatory Diseases
Bromodomain and Extra-Terminal (BET) inhibition has shown efficacy in various pathologies, including inflammatory disorders acs.orgnih.gov. This compound, as a BET inhibitor, is implicated in this therapeutic area. Specifically, pan-BET inhibitors, including I-BET151 (which is also referred to as this compound in some contexts), have demonstrated efficacy in reducing inflammation in LPS-induced and drug-induced liver injury models chemrxiv.org. Furthermore, quinazoline (B50416) BET inhibitors, a class that includes compounds with therapeutic potential for inflammatory diseases, have shown significant efficacy in collagen-induced arthritis (CIA) models in mice nih.gov. Some BET inhibitors have also been reported to suppress the development of type 1 diabetes in mice nih.gov.
Pharmacodynamic Biomarker Responses in Animal Tissues
Pharmacodynamic (PD) studies are integral to understanding the biological effects of therapeutic agents. For this compound, PD data were assessed in preclinical and early clinical investigations aacrjournals.orgclinicaltrials.govnih.gov. Pharmacodynamic biomarkers characterize the molecular and functional changes induced by an intervention, reflecting altered activities or expression of molecular targets nih.gov.
A key pharmacodynamic response observed with BET inhibitors, including this compound, is the suppression of oncogenic gene expression. The mechanism of action involves decreasing the expression of growth-promoting genes and blocking the functions of transcription factors like MYC researchgate.netaacrjournals.org. MYC suppression, at both transcript and protein levels, is a consistent pharmacodynamic biomarker for BET inhibitors, often leading to G1 cell cycle arrest and apoptosis in sensitive cancer cell lines mdpi.comresearchgate.net. In animal xenograft models, treatment with BET inhibitors has resulted in significant changes in tumor growth, volume, weight, and alterations in BRD4-related gene expression researchgate.net. The deregulation of the MYC transcriptome further accompanies MYC suppression researchgate.net.
Table 1: Preclinical In Vivo Efficacy of this compound
| Disease Model Category | Specific Models/Context | Observed Efficacy/Impact |
| Solid Tumors | Murine Xenograft Models | Potently inhibited proliferation and demonstrated efficacy; inhibited tumor growth. |
| Hematological Malignancies | General preclinical models | Inhibits proliferation in a range of hematological cancer types. |
| Inflammatory Diseases | LPS-induced and drug-induced liver injury models; collagen-induced arthritis models | Efficacious in reducing inflammation; showed therapeutic potential. |
Preclinical Pharmacological Characterization of Gsk2820151 in Animal Models
In Vitro Metabolic Stability and Cytochrome P450 Inhibition Profiles
In vitro metabolic stability assays are fundamental in predicting a compound's behavior within biological systems and its potential for drug-drug interactions. GSK2820151 has demonstrated an acceptable cytochrome P450 (CYP450) inhibition profile. abcam.com Specifically, studies have shown no observable time-dependent inhibition of key CYP enzymes, namely CYP2D6 and CYP3A4. abcam.com This indicates a low potential for this compound to induce or inhibit these crucial drug-metabolizing enzymes, suggesting a reduced risk of pharmacokinetic drug-drug interactions mediated through these pathways. abcam.comguidetopharmacology.org
Pharmacokinetic Profiles in Preclinical Species (e.g., Absorption, Distribution, Metabolism, Excretion Considerations for Research)
The pharmacokinetic (PK) profile of this compound has been extensively characterized in various preclinical species, including mice, dogs, and primates, revealing favorable ADME properties crucial for its therapeutic potential. abcam.com
Absorption: this compound exhibits high passive permeability, measured at 167 nm/s. abcam.com This high permeability is complemented by excellent solubility, exceeding 3 mg/mL across all tested vehicles. abcam.com These properties contribute to its favorable oral bioavailability, which ranges from 44% to 61% in mice, dogs, and primates. abcam.com
Distribution: The compound demonstrates good tissue distribution, with a distribution volume of 6.5 L/kg observed in mice. abcam.com
Metabolism and Excretion: While specific detailed metabolic pathways and excretion routes were not quantitatively elaborated in the provided data, the acceptable CYP450 inhibition profile suggests that its metabolism by major CYP enzymes is not a significant concern for drug-drug interactions. abcam.com
The key pharmacokinetic parameters of this compound in preclinical species are summarized in the table below:
| Parameter | Value | Species | Citation |
| Passive Permeability | 167 nm/s | In vitro | abcam.com |
| Solubility | >3 mg/mL | In vitro (all vehicles) | abcam.com |
| Oral Bioavailability | 44–61% | Mouse, Dog, Primate | abcam.com |
| Tissue Distribution (Vd) | 6.5 L/kg | Mouse | abcam.com |
| CYP2D6 Inhibition | No observable time-dependent inhibition | In vitro | abcam.com |
| CYP3A4 Inhibition | No observable time-dependent inhibition | In vitro | abcam.com |
Tissue Distribution and Accumulation Patterns in Animal Models
This compound exhibits good tissue distribution in animal models, as indicated by a distribution volume of 6.5 L/kg in mice. abcam.com Further preclinical studies in mouse models have indicated that this compound provides broad tissue distribution. nih.gov Importantly, this distribution extends to target tissues, as evidenced by its ability to achieve knockdown of the targeted protein in tumor xenografts. nih.gov This broad and targeted tissue distribution is a critical characteristic for a therapeutic agent, particularly one aimed at oncology, ensuring the compound reaches its site of action effectively.
Correlation of Preclinical Pharmacokinetics with Pharmacodynamic Responses
The preclinical pharmacokinetic profile of this compound correlates with its observed pharmacodynamic (PD) responses, demonstrating its therapeutic efficacy in animal models. This compound has been shown to potently inhibit tumor growth in both in vitro and in vivo animal models. guidetopharmacology.org In vivo studies have further demonstrated significant efficacy of this compound in various oncology and immunoinflammatory models. abcam.com While specific quantitative pharmacokinetic/pharmacodynamic modeling data for this compound were not detailed in the provided sources, the consistent demonstration of potent efficacy in animal disease models, coupled with its favorable ADME properties (high permeability, solubility, and oral bioavailability), strongly implies a positive correlation between systemic exposure and the desired biological effects. This suggests that the compound achieves sufficient concentrations at its target sites to elicit the observed anti-tumor and anti-inflammatory activities.
Mechanisms of Resistance and Preclinical Combination Strategies Involving Gsk2820151
Identification of Intrinsic and Acquired Resistance Mechanisms to BET Inhibition
Resistance to BET (Bromodomain and Extra-Terminal) inhibitors, including GSK2820151, can be either intrinsic, existing prior to treatment, or acquired, developing during therapy. While specific studies on this compound are part of the broader research into BET inhibitor resistance, the mechanisms are generally applicable across this class of drugs. A key finding is that resistance to BET inhibitors often emerges through the activation of alternative molecular pathways that bypass the need for BET protein function, rather than through direct mutations in the BET proteins themselves. tandfonline.com
While direct mutations in the BRD2, BRD3, or BRD4 genes are not commonly reported as a mechanism of resistance to BET inhibitors, preclinical models have identified various other genetic alterations that can confer resistance. tandfonline.com These often involve mutations or amplifications of genes in key signaling pathways that promote cell survival and proliferation. For instance, in preclinical models of KRAS(G12C)-inhibitor resistance, a diverse array of treatment-emergent genetic alterations have been observed, including mutations in KRAS, NRAS, BRAF, EGFR, and amplifications of MYC. nih.govnih.gov Although not directly studying this compound, these findings highlight the genetic plasticity of cancer cells and their ability to develop resistance through various genetic escape mechanisms.
Table 1: Examples of Genetic Alterations Associated with Resistance to Targeted Therapies
| Gene | Type of Alteration | Associated Cancer Type (in preclinical models) |
| KRAS | Activating mutations (e.g., G12V, G13D) | Lung Cancer, Colorectal Cancer |
| NRAS | Activating mutations (e.g., Q61K, G13R) | Lung Cancer, Colorectal Cancer |
| BRAF | Activating mutations (e.g., G596R) | Lung Cancer, Colorectal Cancer |
| EGFR | Amplification, mutations | Lung Cancer |
| FGFR2 | Amplification | Lung Cancer |
| MET | Amplification | Lung Cancer |
| MYC | Amplification | Lung Cancer |
This table is illustrative of genetic alterations found in resistance to targeted therapies and may be relevant to understanding potential resistance mechanisms to BET inhibitors like this compound.
A more common mechanism of resistance to BET inhibitors involves the activation of alternative signaling pathways that compensate for the inhibition of BET-mediated transcription. tandfonline.com This transcriptional plasticity allows cancer cells to maintain the expression of critical oncogenes, such as MYC, despite the presence of a BET inhibitor.
WNT/β-catenin Pathway: Studies have shown that compensatory upregulation of MYC through the WNT signaling pathway can lead to resistance to BET inhibitors. tandfonline.comnih.gov Activation of this pathway can re-establish the expression of BRD4 target genes, thereby nullifying the effect of the inhibitor. nih.gov In leukemia models, activation of the WNT pathway has been identified as a driver of de novo resistance to BET inhibition. oncotarget.com
Hedgehog Signaling: In some preclinical models, resistance to BET inhibitors has been associated with a shift from BRD4-mediated MYC expression to alternative pathways, including the Hedgehog signaling pathway, specifically through the transcription factor GLI2. oncotarget.com
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade implicated in resistance. Reactivation of this pathway can bypass the effects of targeted therapies. nih.gov For instance, genetic or pharmacological targeting of downstream components of the MAPK pathway, such as ERK, can enhance the anti-proliferative effects of KRAS G12C inhibitors in models with acquired resistance. nih.gov
PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is frequently activated in cancer and can contribute to resistance to BET inhibitors. mdpi.com Preclinical data suggest that signaling through this pathway can be a resistance mechanism, and conversely, combining BET inhibitors with PI3K inhibitors can lead to synergistic cell death. nih.govoncotarget.com
Rationale for Preclinical Combination Therapies with this compound
The development of resistance to monotherapy with BET inhibitors like this compound has prompted extensive preclinical research into combination strategies. tandfonline.comnih.gov The primary rationale for these combinations is to overcome or prevent resistance by simultaneously targeting multiple critical pathways involved in cancer cell growth and survival. targetedonc.com By combining a BET inhibitor with another agent, it is possible to achieve synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual effects of each drug. nih.govnih.gov
Combination therapies are a cornerstone of cancer treatment, aiming to maximize efficacy and delay the onset of resistance. targetedonc.comfiercebiotech.com The selection of drugs for combination with this compound is based on a mechanistic understanding of both the primary effects of BET inhibition and the pathways that are activated to mediate resistance.
Synergistic Effects of this compound in Combination with Other Agents in In Vitro and In Vivo Preclinical Models
Preclinical studies have demonstrated the synergistic potential of combining BET inhibitors with a variety of other anti-cancer agents, including conventional chemotherapy and targeted therapies. nih.govnih.govfrontiersin.org
The combination of BET inhibitors with conventional chemotherapeutic drugs has been explored in various cancer models. For example, the combination of BET inhibitors with agents like paclitaxel or cisplatin has been investigated in non-small-cell lung cancer. mdpi.com These combinations can lead to enhanced anticancer effects through mechanisms such as the inhibition of autophagy and potentiation of apoptosis. mdpi.com
Combining BET inhibitors with other targeted therapies has shown significant promise in preclinical models. oncotarget.comfrontiersin.org This approach is based on the rationale of co-targeting pathways that are either co-dependent or that become activated as a resistance mechanism.
Kinase Inhibitors: The combination of BET inhibitors with various kinase inhibitors has been extensively studied. For instance, in models of HER2-positive breast cancer, combining the BET inhibitor JQ1 with the kinase inhibitor lapatinib enhanced growth inhibition. nih.gov In other contexts, combining BET inhibitors with inhibitors of the PI3K/AKT/mTOR pathway has been shown to overcome resistance and induce cell death in various cancer cell lines, including breast, ovarian, and colorectal cancers. tandfonline.comoncotarget.com
PI3K Inhibitors: The combination of BET inhibitors and PI3K inhibitors is a particularly well-studied strategy. tandfonline.com This combination can maximize the downregulation of c-MYC and overcome resistance to each agent individually. tandfonline.com In preclinical models, this combination has shown synergistic effects in preventing resistance to kinase inhibition. tandfonline.com
HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors represent another class of epigenetic drugs that have shown synergy with BET inhibitors. The combination of the BET inhibitor JQ1 and the HDAC inhibitor mocetinostat synergistically reduced breast cancer cell viability by inducing global changes in gene expression and suppressing genes involved in cell cycle regulation. nih.gov In lymphoma models, the combination of the BET inhibitor OTX015 with the HDAC inhibitor vorinostat showed strong in vivo antitumor activity. nih.govnih.gov
Table 2: Preclinical Combination Strategies with BET Inhibitors
| Combination Agent Class | Specific Agent (Example) | Cancer Model (Preclinical) | Observed Effect |
| Kinase Inhibitor | Lapatinib | HER2+ Breast Cancer | Enhanced growth inhibition |
| PI3K Inhibitor | Not specified | Breast, Ovarian, Colorectal Cancer | Induced cell death, overcame resistance |
| HDAC Inhibitor | Mocetinostat | Breast Cancer | Synergistic reduction in cell viability |
| HDAC Inhibitor | Vorinostat | Lymphoma | Strong in vivo antitumor activity |
Combinations with Immunomodulatory Agents
Preclinical research has illuminated the potential of this compound (also known as I-BET151) to modulate the tumor microenvironment and elicit an anti-tumor immune response, providing a strong rationale for its combination with various immunomodulatory agents. While direct combination studies with this compound and immunomodulatory drugs are still emerging, its effects as a monotherapy on immune cells and signaling pathways have been investigated in several cancer models.
In a preclinical mouse model of ovarian cancer, treatment with I-BET151 demonstrated significant immunomodulatory effects. The study revealed that I-BET151 inhibits the Stat3 signaling pathway, which is a key regulator of immune suppression in the tumor microenvironment. This inhibition led to an increase in the infiltration of CD3+ and CD8+ T cells within the tumor. Furthermore, an elevation in the mRNA levels of the pro-inflammatory cytokines TNF-α and IFN-β was observed in both the tumor and the spleen of the treated mice, indicating a systemic induction of an anti-tumor immune response nih.govfrontiersin.org.
Further research in melanoma models has shown that I-BET151 can inhibit the production of several cytokines and chemokines that play crucial roles in tumor progression and immune evasion, such as IL-1α, VEGFC, IL-6, and IL-8. frontiersin.org. The inhibition of these factors is attributed to the broader mechanism of BET protein inhibition by I-BET151. frontiersin.org. In the context of multiple myeloma, I-BET151 has been found to suppress the release of inflammatory cytokines, including IL-1β and IL-6, from peripheral blood mononuclear cells and myeloma cells by downregulating BRD4-mediated NF-κB activation frontiersin.org.
Moreover, I-BET151 has been shown to enhance the activity of natural killer (NK) cells, an essential component of the innate immune system. In multiple myeloma cells, I-BET151 targets BRD4, leading to an upregulation of MICA (MHC class I polypeptide-related sequence A) expression. The increased MICA on the surface of tumor cells enhances their recognition by NK cells, thereby promoting NK cell degranulation and anti-tumor immunity nih.gov.
These findings collectively suggest that this compound can re-program the tumor microenvironment from an immunosuppressive to an immune-active state. By increasing the presence of cytotoxic T cells, enhancing NK cell activity, and modulating the cytokine milieu, this compound creates a more favorable environment for the efficacy of immunotherapies, such as immune checkpoint inhibitors.
Table 1: Preclinical Immunomodulatory Effects of this compound (I-BET151)
| Cancer Model | Key Findings | Mechanism of Action |
|---|---|---|
| Ovarian Cancer | - Increased infiltration of CD3+ and CD8+ T cells in the tumor
| - Inhibition of the Stat3 signaling pathway |
| Melanoma | - Inhibition of IL-1α, VEGFC, IL-6, and IL-8 production | - Inhibition of BET family proteins |
| Multiple Myeloma | - Suppression of IL-1β and IL-6 release
| - Reduction of BRD4-mediated NF-κB activation
|
Advanced Research Methodologies and Future Directions for Gsk2820151 Studies
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate GSK2820151 Effects
Omics technologies, including genomics, proteomics, and metabolomics, offer high-throughput capabilities to generate vast amounts of data on biological systems. wikipedia.orgnih.gov These technologies are instrumental in understanding the pathobiology of diseases, identifying sensitive biomarkers for diagnosis and monitoring, and pinpointing disease-specific targets for precision medicine. wikipedia.orgresearchgate.net
For this compound, the application of these multi-omics approaches can provide a holistic view of its impact at the molecular level:
Genomics: High-throughput DNA sequencing technologies, including whole-genome, whole-exome, and targeted genome sequencing, can reveal changes in gene expression profiles and identify oncogenic drivers affected by this compound. nih.govnih.gov RNA sequencing (transcriptomics) can further detail gene and transcript expression, alternative splicing, and fusion gene detection, offering insights into transcriptional reprogramming induced by BET inhibition. nih.gov
Proteomics: Clinical proteomics and biomarker development capabilities can be applied to monitor the pharmacodynamics of protein-based therapeutics and assess changes in protein expression and post-translational modifications in response to this compound treatment. nih.govnih.gov This can help identify protein targets and pathways modulated by the compound.
Metabolomics: Analysis of metabolic profiles can identify shifts in cellular metabolism following this compound administration, potentially uncovering novel therapeutic targets or mechanisms of action. wikipedia.orgguidetopharmacology.org
The integration of these omics datasets, often through bioinformatics, facilitates the interpretation of large-scale data, leading to new biological insights and testable hypotheses for BET inhibition. nih.govguidetopharmacology.orgwikipedia.org
Development of Advanced In Vitro Models (e.g., Organoids, 3D Cultures) for this compound Research
Advanced in vitro models, such as organoids and 3D cell cultures, are transforming preclinical research by providing more physiologically relevant systems than traditional 2D cell cultures. tocris.comnih.govdaneshyari.comwikipedia.org These models can more accurately recapitulate the complex architecture, cellular interactions, and heterogeneity of human tissues and tumors. tocris.comnih.gov
For this compound research, these models offer significant advantages:
Patient-Derived Organoids (PDOs): PDOs, grown from patient tumor tissues, retain the genetic variability and characteristics of the original tumor, making them invaluable for studying tumor behavior and drug responses in a personalized context. tocris.comwikipedia.org This allows for more predictive screening of this compound efficacy and potential resistance mechanisms.
3D Spheroids and Co-cultures: Simpler 3D spheroid models can be used for high-throughput screening of this compound, assessing drug penetration, and understanding basic cell interactions. tocris.comnih.gov More complex co-culture systems, integrating stromal components and immune cells, can better replicate the tumor microenvironment and provide a comprehensive understanding of how tumors evolve and respond to BET inhibition. nih.gov
Microfluidic Devices and Organ-on-a-Chip Systems: These innovations enhance the physiological relevance of in vitro models by mimicking organ-specific blood flow, nutrient diffusion, and waste removal, improving organoid viability and scalability for drug discovery and personalized medicine. wikipedia.orglabsolu.ca
Utilization of CRISPR/Cas9 for Functional Genomic Screens to Identify Modulators of this compound Response
CRISPR/Cas9 technology has emerged as a powerful tool for functional genomic screens, enabling researchers to systematically perturb genes and observe resulting phenotypic changes. nih.govfishersci.ptfishersci.ptharvard.edu This approach is crucial for understanding genetic linkages to biological pathways and identifying novel drug targets. fishersci.pt
In the context of this compound research, CRISPR/Cas9 screens can be applied to:
Identify Genes Modulating Response: By systematically knocking out, knocking down, or over-expressing genes, researchers can identify genes that sensitize cells to this compound treatment or mediate resistance to its effects. fishersci.ptharvard.edu This unbiased approach can uncover novel synthetic lethal targets or pathways that, when inhibited alongside BET proteins, enhance therapeutic efficacy. fishersci.pt
Elucidate Mechanisms of Action: CRISPR screens can provide deep genetic insights into how this compound exerts its effects, revealing intricate gene networks and regulatory pathways involved in BET inhibition. fishersci.ptfishersci.pt
Patient Stratification: Understanding the genetic drivers of drug responses at a single-cell level using CRISPR-single-cell (CRISPRsc) technology can help stratify patients who are likely to respond to this compound, paving the way for personalized treatment strategies. fishersci.pt
Exploration of Novel Therapeutic Indications and Disease Contexts for BET Inhibition Beyond Oncology
While BET inhibitors have shown significant promise in oncology, particularly in hematologic malignancies and solid tumors, research is expanding to explore their therapeutic potential in a broader range of diseases. wikipedia.orgguidetopharmacology.orguni.lu
For BET inhibition, including the insights gained from this compound studies, novel therapeutic indications are being investigated:
Inflammatory and Autoimmune Disorders: BET inhibitors like I-BET762 (a GSK-developed compound) have demonstrated immunosuppressant properties, suggesting their utility in inflammatory and autoimmune conditions by dissociating BET proteins from inflammatory gene enhancer regions. wikipedia.orgcaymanchem.comselleckchem.com
Metabolic Diseases and Fibrosis: Recent studies indicate that BET-BD1 or BET-BD2 selective inhibitors can be efficacious in metabolic diseases and fibrosis, potentially with reduced adverse toxicity compared to pan-BET inhibitors. wikipedia.org
Cardiovascular Diseases: Compounds like RVX-208 (Apabetalone), a selective BD2 inhibitor, have been evaluated in clinical trials for atherosclerosis and associated cardiovascular disease, by impacting processes like cholesterol levels and inflammation. wikipedia.orgresearchgate.netcaymanchem.com
HIV Infection: BET bromodomain inhibitors have also shown the ability to reactivate HIV transcription in models of latent T cell and monocyte infection. google.com
These explorations highlight the versatile nature of BET proteins as drug targets beyond cancer, opening new avenues for this compound-derived insights.
Design and Synthesis of Next-Generation BET Inhibitors Based on this compound Insights
The development of BET inhibitors has progressed rapidly, with initial pan-BET inhibitors leading to the design of second-generation compounds with improved selectivity and novel functionalities. nih.gov Insights gained from the study of pan-BET inhibitors like this compound are crucial for guiding the design of these next-generation molecules.
Future directions in inhibitor design include:
Improved Selectivity: Developing inhibitors with selectivity for specific BET bromodomains (e.g., BD1 or BD2) or individual BET family members (BRD2, BRD3, BRD4, BRDT) is a key focus. This aims to achieve greater efficacy with reduced off-target effects and dose-limiting toxicities observed with pan-BET inhibitors. researchgate.netwikipedia.orgcaymanchem.comnih.govmedchemexpress.com
Dual-Activity and Poly-pharmacology Inhibitors: Designing compounds that simultaneously target BET proteins and other crucial pathways, such as kinases or PARP, is being explored to achieve more robust therapeutic action and overcome resistance mechanisms. wikipedia.orgcaymanchem.com
Targeted Protein Degradation (PROTACs): Functionalizing BET inhibitors to recruit E3 ubiquitin ligases for proteasomal degradation of BET proteins represents a promising strategy for more complete and sustained target inhibition. wikipedia.org
Novel Scaffolds and Stereoselective Synthesis: Research continues into identifying and synthesizing novel chemical scaffolds for BET inhibition, employing stereoselective synthetic routes to ensure the production of enantiopure and biologically active molecules efficiently. medkoo.comguidetopharmacology.org
Integration of Computational and Structural Biology Approaches in this compound Research
Computational and structural biology approaches are integral to modern drug discovery, providing atomic-level insights into protein function, drug-target interactions, and rational drug design. wikipedia.orgwikipedia.orgguidetoimmunopharmacology.orgnih.govguidetopharmacology.org
For this compound research, these integrated approaches are vital:
Understanding Molecular Mechanisms: Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy can determine the three-dimensional structures and dynamics of BET proteins and their complexes with this compound. wikipedia.orgnih.gov This provides mechanistic insights into how this compound binds and disrupts BET protein function.
Structure-Based Drug Design: Computational methods, including molecular docking, molecular dynamics simulations, and free energy calculations, can be used to predict and optimize the binding affinity and selectivity of this compound and its derivatives. guidetoimmunopharmacology.orgguidetopharmacology.org This facilitates the rational design of next-generation BET inhibitors with improved properties.
Analyzing Large Datasets: Computational biology is crucial for integrating and analyzing large genomic, proteomic, and clinical datasets generated from omics studies, identifying robust statistical trends and correlating them with disease outcomes and drug responses. wikipedia.orgguidetopharmacology.org
Predicting Resistance and Off-target Effects: Computational models can help predict potential resistance mutations or off-target interactions of this compound, guiding modifications to the compound or informing combination therapy strategies.
By combining experimental and computational approaches, researchers can gain a deeper understanding of BET protein function and the pharmacology of this compound, accelerating the development of more effective and targeted therapies.
Q & A
Q. What is the molecular mechanism of action of GSK2820151 in cancer models?
this compound is a small-molecule inhibitor targeting bromodomains of BET (Bromodomain and Extra-Terminal) proteins (BRD2, BRD3, BRD4, and BRDT). It competitively binds to the acetylated lysine recognition motifs of BET proteins, disrupting their interaction with acetylated histones. This inhibits chromatin remodeling and transcriptional activation of oncogenes such as MYC and BCL2, leading to cell cycle arrest and apoptosis in cancer cells . Methodologically, researchers can validate target engagement using chromatin immunoprecipitation (ChIP-seq) to assess BET protein displacement from chromatin.
Q. Which preclinical models have demonstrated the efficacy of this compound?
this compound showed antiproliferative activity in in vitro assays against solid tumor cell lines (e.g., breast, lung) and in vivo efficacy in xenograft models. Typical protocols involve daily oral dosing (10–30 mg/kg) with tumor volume measurements and endpoint analyses (e.g., immunohistochemistry for MYC expression) . Researchers should use syngeneic or patient-derived xenograft (PDX) models to evaluate tumor-specific responses.
Q. How does this compound compare to other BET inhibitors in clinical development?
Unlike GSK525762 (a structurally distinct BET inhibitor with a longer clinical track record), this compound was discontinued in Phase I (NCT02630251) due to prioritization of compounds with better risk-benefit profiles. Key differences include pharmacokinetic properties and selectivity profiles; cross-trial comparisons of IC50 values and toxicity data are critical for mechanistic insights .
Advanced Research Questions
Q. How can researchers resolve contradictions between preclinical efficacy and clinical trial termination of this compound?
Despite promising preclinical data, this compound’s Phase I termination highlights challenges in translational research. Methodological steps include:
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Compare drug exposure levels in preclinical models vs. human trials to identify subtherapeutic dosing.
- Biomarker Analysis : Assess target suppression (e.g., MYC downregulation) in patient biopsies to confirm on-target activity.
- Toxicity Profiling : Evaluate off-target effects using proteomic screens or transcriptomic analyses .
Q. What experimental designs are optimal for studying BET inhibitor resistance mechanisms?
Resistance to this compound can arise from compensatory pathways (e.g., WNT/β-catenin or PI3K/AKT activation). Recommended approaches:
- Longitudinal Genomics : Perform whole-exome sequencing on resistant cell lines or PDX models to identify mutations.
- Combinatorial Screens : Test this compound with pathway-specific inhibitors (e.g., AKT inhibitors) to uncover synthetic lethality .
- Epigenetic Profiling : Use ATAC-seq or histone modification ChIP-seq to map chromatin accessibility changes .
Q. How should researchers design assays to evaluate BET inhibitor synergies with immunotherapy?
BET inhibitors may enhance immune checkpoint blockade by modulating PD-L1 expression. Methodological considerations:
- Co-Culture Systems : Use human PBMCs or CAR-T cells with tumor organoids to assess T-cell activation.
- Cytokine Profiling : Quantify IFN-γ or IL-2 levels via ELISA in treated co-cultures.
- In Vivo Validation : Combine this compound with anti-PD-1 in immunocompetent mouse models (e.g., MC38 colon cancer) .
Data Analysis & Reproducibility
Q. What statistical methods are critical for analyzing BET inhibitor dose-response data?
- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models to calculate IC50/EC50.
- Synergy Scoring : Apply the Chou-Talalay method for combination studies to quantify additive/synergistic effects.
- Power Analysis : Ensure adequate sample sizes (n ≥ 3 biological replicates) to account for variability in cell viability assays .
Q. How can researchers address variability in chromatin remodeling assays post-GSK2820151 treatment?
- Normalization Controls : Include spike-in controls (e.g., Drosophila chromatin) in ChIP-seq to normalize for technical noise.
- Batch Correction : Use ComBat or PCA to adjust for inter-experimental variability in transcriptomic datasets.
- Public Data Cross-Validation : Compare results with ENCODE or TCGA epigenetic datasets .
Clinical Translation Challenges
Q. What biomarkers predict responsiveness to this compound in solid tumors?
Candidate biomarkers include:
Q. How can researchers leverage terminated clinical trial data (NCT02630251) for future studies?
- Secondary Analysis : Re-evaluate trial data for subgroup responses (e.g., patients with BRD4-altered tumors).
- Translational Endpoints : Correlate plasma drug levels with biomarker changes to refine dosing regimens.
- Open Science Repositories : Share pharmacokinetic datasets on platforms like ClinicalTrials.gov or EGA for meta-analyses .
Tables
Q. Table 1. Preclinical Efficacy of this compound in Select Cancer Models
| Model Type | Cell Line/PDX | IC50 (nM) | Key Readout | Reference |
|---|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 120 | MYC ↓, Apoptosis ↑ | |
| Lung Adenocarcinoma | A549 | 95 | Cell Cycle Arrest (G1) |
Q. Table 2. Clinical Trials Involving BET Inhibitors
| Drug | Phase | Condition | Status | NCT ID |
|---|---|---|---|---|
| This compound | I | Advanced Solid Tumors | Terminated | NCT02630251 |
| GSK525762 | II | ER+ Breast Cancer | Recruiting | NCT02964507 |
| CPI-0610 | I/II | Lymphoma/MM | Active | NCT02158858 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
